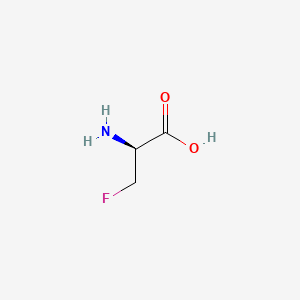

3-Fluoro-D-alanine

Description

Structure

3D Structure

Properties

CAS No. |

35455-20-0 |

|---|---|

Molecular Formula |

C3H6FNO2 |

Molecular Weight |

107.08 g/mol |

IUPAC Name |

(2S)-2-amino-3-fluoropropanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1 |

InChI Key |

UYTSRQMXRROFPU-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)N)F |

Canonical SMILES |

C(C(C(=O)O)N)F |

Origin of Product |

United States |

Enzymatic Inhibition Mechanisms of 3 Fluoro D Alanine

Mechanism of Alanine (B10760859) Racemase Inhibition by 3-Fluoro-D-alanine

Alanine racemase is a bacterial enzyme that utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to catalyze the racemization of L-alanine to D-alanine. wikipedia.orgtandfonline.com D-alanine is an essential precursor for the synthesis of the pentapeptide cross-bridge in the peptidoglycan layer of bacterial cell walls. plos.org The absence of this enzyme in higher eukaryotes makes it an attractive target for the development of antibacterial drugs. tandfonline.com this compound acts as a mechanism-based inhibitor of this enzyme. csic.es

The inhibition of alanine racemase by this compound is characterized by time-dependent and irreversible inactivation. csic.es This means that the inhibitory effect increases with the duration of exposure to the inhibitor and the enzyme does not regain its activity after the removal of the inhibitor. This process is also described as "suicide inactivation," where the enzyme converts the inhibitor into a reactive species that covalently modifies the active site, leading to irreversible inactivation. csic.es Studies have shown that for every lethal inactivation event, there are a significant number of nonlethal turnovers, indicating a partition between the formation of a reactive intermediate and its release from the enzyme. csic.esnih.gov For instance, with fluoroalanine, one lethal event occurs for every 800 nonlethal turnovers. csic.esnih.gov

Inactivation Dynamics of Alanine Racemase by Halogenated Alanine Analogs

| Inhibitor | Inactivation Type | Turnovers per Inactivation Event | Reference |

|---|---|---|---|

| This compound | Time-dependent, Irreversible | ~800 | csic.esnih.gov |

| 3-Chlorovinylglycine | Time-dependent, Irreversible | 2.2 ± 0.2 | nih.gov |

| 3-Fluorovinylglycine | Time-dependent, Irreversible | Not Specified | nih.gov |

The catalytic mechanism of alanine racemase involves the formation of an external aldimine between the amino group of the alanine substrate and the pyridoxal 5'-phosphate (PLP) cofactor. caldic.combeilstein-institut.de this compound, as a substrate analog, also forms this aldimine linkage. tandfonline.com The enzyme then abstracts the α-proton of the inhibitor, leading to the elimination of the fluorine atom and the formation of a highly reactive aminoacrylate intermediate bound to the PLP cofactor. drugbank.comresearchgate.net This intermediate can then react with a nucleophilic residue in the active site of the enzyme, leading to the formation of a stable, covalent adduct and subsequent inactivation of the enzyme. drugbank.comresearchgate.net Specifically, the aminoacrylate can attack the PLP aldimine itself, forming a ternary adduct involving the inactivator, the PLP cofactor, and an active site lysine (B10760008) residue. tandfonline.comresearchgate.net

Structural studies of alanine racemase have provided valuable insights into the mechanism of inhibition by this compound. The enzyme is a homodimer, with each monomer consisting of two domains: an N-terminal eight-stranded α/β barrel and a C-terminal domain composed mainly of β-strands. wikipedia.orgwikiwand.com The active site is located at the interface of the two domains and contains the PLP cofactor, which is covalently bound to a lysine residue (Lys39) in the resting state. wikipedia.orgcaldic.com

Upon binding of this compound, the inhibitor displaces the lysine and forms an external aldimine with PLP. tandfonline.com Structural analyses of enzyme-inhibitor complexes have identified key active site residues involved in catalysis and inhibition. Tyrosine 265 (Tyr265) and Lysine 39 (Lys39) are positioned on opposite sides of the substrate's α-carbon and are crucial for proton exchange during racemization. wikipedia.org In the case of inhibition, after the formation of the aminoacrylate intermediate, this reactive species can covalently modify an active site residue. For some inhibitors, this has been identified as a tyrosine residue. nih.gov The crystal structure of alanine racemase from Geobacillus stearothermophilus in complex with D-alanine phosphonate, an inhibitor, has been determined at a resolution of 2.20 Å, providing a detailed view of the interactions within the active site. rcsb.org

Crystallographic Data for Alanine Racemase-Inhibitor Complex

| PDB ID | Organism | Inhibitor | Resolution (Å) | Reference |

|---|---|---|---|---|

| 1FTX | Geobacillus stearothermophilus | D-alanine phosphonate | 2.20 | rcsb.org |

The primary metabolism of this compound involves its oxidation to fluoropyruvate. nih.gov This conversion is a key step in its mechanism of action. Fluoropyruvate itself can be a reactive species. nih.govpublish.csiro.au In vivo, fluoropyruvate is rapidly reduced to fluorolactate, which is a major metabolite found in laboratory animals. nih.gov Although fluoropyruvate is detected in urine, its rapid conversion to fluorolactate makes it difficult to detect in serum. nih.gov The existence of a small pool of fluoropyruvate in equilibrium with fluorolactate has been suggested by in vivo studies. nih.gov It has also been proposed that fluoropyruvate can be derived from the deamination of pyridoxal-bound fluoroalanine. publish.csiro.au

Structural Insights into Enzyme-Inhibitor Complexation

Inhibition of D-Alanine:D-Alanine Ligase (DDl)

D-alanine:D-alanine ligase (Ddl) is another essential bacterial enzyme involved in peptidoglycan synthesis. researchgate.netwikipedia.org It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-alanyl-D-alanine. researchgate.netwikipedia.org This dipeptide is subsequently added to the growing peptidoglycan precursor. researchgate.net

Allosteric Inhibition Mechanisms

While this compound is a known inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes, its primary mechanism of action is typically as a suicide substrate rather than a classical allosteric inhibitor. However, the concept of allosteric inhibition is highly relevant to its target enzymes, such as D-alanine:D-alanine ligase (Ddl). Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity.

In the context of Ddl, studies have identified allosteric binding pockets. For instance, research on Staphylococcus aureus Ddl has revealed a hydrophobic pocket at the interface of the first and third domains of the enzyme. nih.gov This pocket is adjacent to the first D-alanine substrate site but does not overlap with it. nih.gov The binding of an inhibitor to this site can induce a conformational change that affects the active site, thereby inhibiting the enzyme's function. nih.gov This provides a basis for the development of allosteric inhibitors that could potentially circumvent resistance mechanisms associated with active site mutations. nih.gov

While this compound itself may not be the archetypal allosteric inhibitor for Ddl, the existence of these allosteric sites on one of its key targets is a critical aspect of the broader strategy to inhibit bacterial cell wall synthesis.

Crystallographic Studies of Ddl-Inhibitor Interactions

Crystallographic studies have been instrumental in elucidating the structure and function of D-alanine:D-alanine ligase (Ddl) and the mechanisms by which inhibitors interact with it. These studies provide a three-dimensional view of the enzyme, revealing the architecture of the active site and potential allosteric sites.

For example, the crystal structure of Staphylococcus aureus Ddl has been solved, showing three distinct domains. nih.gov Co-crystal structures with inhibitors have revealed a hydrophobic binding pocket at the interface of two domains, adjacent to the D-alanine binding site. nih.gov This structural information is crucial for understanding how inhibitors can allosterically modulate the enzyme's activity. nih.gov

Furthermore, crystallographic analysis of Ddl from various bacterial species, including Streptococcus mutans and Thermus thermophilus, has provided insights into the conformational changes that occur upon substrate and inhibitor binding. nih.govnih.gov These studies have identified key amino acid residues involved in catalysis and inhibitor binding, which is essential for the rational design of new and more potent inhibitors. nih.govnih.gov The structural data from crystallography are invaluable for understanding the molecular basis of Ddl inhibition and for developing novel antibacterial agents. nih.gov

Inhibition of Other Pyridoxal 5′-Phosphate Dependent Enzymes

This compound's inhibitory action is not limited to enzymes directly involved in D-alanine metabolism. Its mechanism as a suicide substrate makes it a potential inhibitor for a range of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are involved in a wide variety of metabolic pathways.

Reactivity with O-acetylserine Sulfhydrylase (OASS)

O-acetylserine sulfhydrylase (OASS) is a PLP-dependent enzyme that catalyzes the final step in the biosynthesis of L-cysteine in bacteria and plants. nih.govnih.gov The inhibition of OASS is a promising strategy for the development of new antibiotics. nih.govportlandpress.com

Studies on the OASS isozymes from Salmonella enterica serovar Typhimurium, OASS-A and OASS-B, have shown that monofluoroalanine (a term used to refer to 3-fluoroalanine in some studies) reacts with both isozymes. nih.gov This reaction leads to the formation of a stable α-aminoacrylate Schiff's base with OASS-A and a metastable one with OASS-B, as demonstrated by spectral changes. nih.gov This indicates that 3-fluoroalanine acts as a substrate analogue for OASS. nih.gov

The interaction of 3-fluoroalanine with OASS-A results in a time-dependent inactivation of the enzyme. Spectral analysis shows changes in the absorbance and fluorescence spectra of the enzyme upon addition of the inhibitor, consistent with the formation of an α-aminoacrylate intermediate. nih.govresearchgate.net

Table 1: IC50 Values for Fluoroalanine Derivatives on OASS Isozymes nih.govresearchgate.net

| Compound | OASS Isozyme | IC50 (µM) |

| Monofluoroalanine | OASS-A | 480 ± 50 |

| Monofluoroalanine | OASS-B | 1290 ± 230 |

| Trifluoroalanine (B10777074) | OASS-A | 130 ± 10 |

| Trifluoroalanine | OASS-B | 940 ± 60 |

Comparative Mechanistic Analysis with Other Halogenated Alanine Derivatives

The inhibitory mechanism of this compound can be better understood by comparing it with other halogenated alanine derivatives. Generally, β-halogenated alanines are known to act as suicide substrates for PLP-dependent enzymes. pnas.org

For instance, β-chloro-D-alanine has been shown to irreversibly inhibit alanine racemase. pnas.org The mechanism involves the enzyme-catalyzed β-elimination of the halogen, leading to the formation of a highly reactive amino-acrylate intermediate. pnas.org This intermediate then covalently modifies a functional group within the active site of the enzyme, leading to irreversible inactivation. pnas.org

Similarly, trifluoroalanine has been shown to be an irreversible inhibitor of OASS, causing time-dependent inactivation of both OASS-A and OASS-B. nih.gov The inactivation kinetics for trifluoroalanine are biphasic, suggesting a more complex inactivation mechanism compared to monofluoroalanine. nih.gov

The reactivity of these halogenated alanines is dependent on the nature of the halogen and the specific enzyme. While both monofluoroalanine and trifluoroalanine inhibit OASS, their IC50 values and the stability of the intermediates formed differ, highlighting the subtle yet significant impact of the halogen substituent on the inhibitory mechanism. nih.govresearchgate.net This comparative analysis is crucial for the design of more selective and potent enzyme inhibitors. nih.gov

Role in Bacterial Cell Wall Biosynthesis Modulation

Disruption of Peptidoglycan Precursor Formation

The cytoplasmic stage of peptidoglycan synthesis involves the creation of the UDP-N-acetylmuramyl-pentapeptide precursor. This process is heavily reliant on the availability of D-alanine. 3-Fluoro-D-alanine interferes with this stage at critical enzymatic steps.

Impairment of D-Alanyl-D-Alanine Dipeptide Synthesis

A crucial step in the formation of the pentapeptide side chain is the synthesis of the D-alanyl-D-alanine dipeptide. This reaction is catalyzed by the ATP-dependent enzyme D-alanyl-D-alanine ligase (Ddl). hmdb.ca This enzyme is a known target for antibacterial agents. hmdb.ca this compound acts as an inhibitor of D-alanyl-D-alanine ligase. The presence of the fluorine atom in this compound disrupts the normal enzymatic process, impairing the synthesis of the essential D-alanyl-D-alanine dipeptide. vulcanchem.com This inhibition reduces the pool of available dipeptides required for the subsequent steps in peptidoglycan precursor assembly.

Interference with Mur Ligase Activity in Pentapeptide Assembly

The assembly of the full pentapeptide chain onto UDP-N-acetylmuramic acid (UDP-MurNAc) is carried out by a series of enzymes known as Mur ligases (MurC, MurD, MurE, and MurF). oup.comoup.com The final step in this cytoplasmic sequence is the addition of the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide, a reaction catalyzed by the MurF ligase. oup.comoup.com

While this compound can inhibit the formation of the necessary dipeptide, research has shown that the dipeptide 3-fluoro-D-Ala-3-fluoro-D-Ala can be synthesized in vivo by D-alanyl-D-alanine ligase. oup.comoup.com Interestingly, the MurF enzyme is capable of recognizing and incorporating this fluorinated dipeptide onto the UDP-MurNAc-tripeptide. oup.comoup.com This leads to the formation of an altered peptidoglycan precursor, UDP-MurNAc-pentapeptide ending in 3-fluoro-D-Ala-3-fluoro-D-Ala. This incorporation helps to explain a potential autoantagonistic effect at high concentrations of the antibiotic. oup.comoup.com

| Enzyme Target | Action of this compound | Consequence |

| D-alanyl-D-alanine ligase (Ddl) | Inhibition of normal dipeptide synthesis. | Reduced availability of D-alanyl-D-alanine for peptidoglycan synthesis. vulcanchem.com |

| MurF ligase | Incorporation of the 3-fluoro-D-Ala-3-fluoro-D-Ala dipeptide. | Formation of an altered UDP-MurNAc-pentapeptide precursor. oup.comoup.com |

Incorporation of this compound into Bacterial Peptidoglycan

Beyond the disruption of precursor synthesis, this compound can also be directly integrated into the bacterial cell wall, leading to significant structural and functional consequences.

Enzymatic Pathways Mediating Incorporation

D-amino acids are incorporated into the peptidoglycan of bacteria through the activity of enzymes involved in cell wall biosynthesis. researchgate.net Studies using related fluorinated D-alanine analogs, such as [19F]3,3,3-trifluoro-D-alanine, have demonstrated robust incorporation into the peptidoglycan of Escherichia coli. acs.orgescholarship.orgnih.gov This incorporation is mediated by transpeptidases, specifically LD-transpeptidases, which are responsible for forming cross-links within the peptidoglycan mesh. escholarship.org These enzymes recognize the fluorinated D-alanine analog and incorporate it into the peptide side chains of the peptidoglycan structure. escholarship.org

Consequences of Fluoro-D-alanine Integration on Cell Wall Integrity

The incorporation of this compound into the peptidoglycan structure has detrimental effects on the integrity of the bacterial cell wall. The presence of the fluorine atom alters the chemical properties of the peptide side chains, which can disrupt the normal cross-linking process that provides strength and rigidity to the cell wall. This interference with the peptidoglycan architecture weakens the cell wall, making the bacterium susceptible to osmotic lysis and compromising its ability to survive. The disruption of cell wall synthesis is a key component of the antibacterial activity of this compound. vulcanchem.com

Impact on D-Alanine Metabolism Pathways in Bacteria

Regulation of D-Alanine Recycling and Salvage Systems

This compound critically impacts the availability of D-alanine for cell wall construction by targeting alanine (B10760859) racemase. wikipedia.orgnih.gov This enzyme catalyzes the conversion of L-alanine to D-alanine, the primary pathway for producing this essential enantiomer in bacteria. wikipedia.orgjamstec.go.jp The inhibition of alanine racemase by this compound effectively shuts down the main endogenous supply of D-alanine. wikipedia.orgsigmaaldrich.com

This disruption places immense pressure on any D-alanine recycling or salvage pathways that the bacterium might possess. While bacteria can incorporate externally supplied D-alanine, the inhibition of the primary synthesis route makes them heavily dependent on these alternative systems. wikipedia.org Studies involving the knockout of the alanine racemase gene (alr) have demonstrated that bacteria require an external source of D-alanine to survive, highlighting the critical nature of this enzyme and the pathways that supply its substrate. wikipedia.org By creating a state of acute D-alanine starvation, this compound effectively overwhelms the capacity of any recycling and salvage mechanisms, thereby modulating and ultimately crippling the bacterium's ability to maintain its D-alanine pool for peptidoglycan synthesis.

The table below summarizes key research findings related to the enzymatic targets of fluoroalanine derivatives, illustrating their role as suicide substrates that irreversibly inactivate enzymes crucial for D-alanine metabolism.

| Enzyme | Inhibitor/Substrate | Organism | Key Finding | Reference |

|---|---|---|---|---|

| Alanine Racemase | This compound | General Bacteria | Acts as a potent inhibitor, blocking the synthesis of D-alanine from L-alanine. | wikipedia.orgnih.govsigmaaldrich.com |

| Alanine Racemase | DL-β-fluoroalanine | Escherichia coli B | Processed as a suicide substrate with 820 catalytic eliminations of HF per inactivation event. | nih.gov |

| Alanine Racemase | DL-β,β-difluoroalanine | Escherichia coli B | Acts as a suicide substrate with partition ratios of 5000 (D-isomer) and 2600 (L-isomer). | nih.gov |

| Alanine Racemase | DL-trifluoroalanine | Escherichia coli B | A very efficient suicide substrate, turning over less than 10 times per enzyme inactivation. | nih.govacs.org |

| D-alanine-D-alanine ligase | D-cycloserine | General Bacteria | A known inhibitor of this enzyme, which is essential for forming the D-alanyl-D-alanine dipeptide. | nih.govwikipedia.org |

Influence on D-Alanine Transfer to Teichoic Acids and Cell Envelope Polymers

The influence of this compound extends beyond peptidoglycan synthesis to affect other crucial cell envelope components, such as teichoic acids. asm.org Teichoic acids, which include wall teichoic acids (WTA) and lipoteichoic acids (LTA), are major polymers in the cell wall of Gram-positive bacteria. asm.orgnih.gov They are commonly decorated with D-alanine esters, a modification that modulates the net negative charge of the cell envelope. asm.orgasm.org This D-alanylation is critical for various physiological functions, including regulating autolysins, evading host immune responses, and conferring resistance to cationic antimicrobial peptides. nih.govresearchgate.net

The transfer of D-alanine to teichoic acids is a multi-step process mediated by the proteins encoded by the dlt operon (DltA, DltB, DltC, and DltD). nih.govnih.gov This system first activates D-alanine and transfers it to a carrier protein before it is ultimately esterified to the teichoic acid polymer on the cell surface. nih.govnih.gov

This compound indirectly but powerfully influences this process by depleting the intracellular pool of D-alanine. By inhibiting alanine racemase, the compound severely limits the availability of the D-alanine substrate required by the DltA enzyme for the initiation of the D-alanylation pathway. nih.govnih.gov Consequently, the rate of D-alanine transfer to teichoic acids and other cell envelope polymers is significantly reduced. This leads to the formation of teichoic acids with a lower degree of D-alanylation, increasing the net negative charge of the bacterial surface and rendering the cell more susceptible to cationic antimicrobials. asm.orgresearchgate.net

The components of the enzymatic pathway responsible for the D-alanylation of teichoic acids are detailed in the table below.

| Protein (from dlt operon) | Function | Reference |

|---|---|---|

| DltA | A D-alanine-D-alanyl carrier protein ligase; it adenylates D-alanine and transfers it to DltC. | nih.govresearchgate.netnih.gov |

| DltB | A polytopic membrane protein, likely involved in the translocation of D-alanine across the membrane. | nih.govnih.gov |

| DltC | The D-alanyl carrier protein that holds the activated D-alanine as a thioester. | nih.govnih.gov |

| DltD | A membrane protein believed to be involved in the final transfer of D-alanine from the carrier protein to teichoic acids. | nih.gov |

Mechanisms of Bacterial Adaptation and Resistance to 3 Fluoro D Alanine

Modifications and Mutations in Target Enzymes

The primary target of 3-Fluoro-D-alanine is alanine (B10760859) racemase, an enzyme crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall. wikipedia.org Consequently, modifications to this enzyme represent a direct mechanism of resistance. Bacteria typically possess one or two genes encoding for alanine racemase, such as alr and dadX. wikipedia.orgasm.org Resistance can emerge through several mechanisms related to these target enzymes.

One key strategy is the overexpression of the alanine racemase gene . Studies on the structurally similar D-alanine analog, D-cycloserine, have shown that increased production of the wild-type alanine racemase (AlrA) can confer a resistance phenotype. nih.gov This is achieved by increasing the concentration of the target enzyme, thereby requiring a higher concentration of the inhibitor to achieve the same level of inhibition. In Mycobacterium smegmatis, for instance, a single transversion in the promoter region of the alrA gene was found to be responsible for the overproduction of the AlrA enzyme and subsequent resistance to D-cycloserine. nih.gov It is highly probable that a similar mechanism could confer resistance to this compound.

Another significant mechanism involves point mutations within the coding region of the alanine racemase gene . These mutations can alter the enzyme's active site, reducing its affinity for the inhibitor while ideally preserving its ability to bind and racemize the natural substrate, L-alanine. Research on Mycobacterium tuberculosis has identified several mutations in the alr gene that are associated with resistance to D-cycloserine. asm.orgnih.gov For example, mutations leading to amino acid substitutions near the active site can interfere with the binding of the inhibitor. elifesciences.org Given that this compound is also a substrate analog that interacts with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the active site of alanine racemase, it is plausible that similar mutations could decrease its inhibitory efficacy.

Furthermore, some bacteria possess a second alanine racemase gene, dadX, which is typically involved in catabolism but can also provide a secondary source of D-alanine for cell wall synthesis. asm.orgmicropspbgmu.ru Mutations or differential regulation of dadX could also contribute to resistance against inhibitors targeting the primary alanine racemase, Alr.

In addition to alanine racemase, another potential target for modification is the D-alanine-D-alanine ligase (Ddl). This enzyme is responsible for ligating two D-alanine molecules, a subsequent step in peptidoglycan synthesis. An interesting phenomenon known as the "autoantagonistic effect" has been observed with high concentrations of this compound, where the dipeptide 3-fluoro-D-Ala-3-fluoro-D-Ala is synthesized by Ddl. researchgate.net Mutations in the ddl gene that prevent the synthesis of this aberrant dipeptide or that inactivate the enzyme could theoretically contribute to a form of resistance, although this would likely render the bacterium dependent on an alternative pathway for cell wall synthesis. mcmaster.caucl.ac.benih.govnih.gov

| Enzyme | Gene | Resistance Mechanism | Example Organism | Citation |

| Alanine Racemase | alrA | Overexpression due to promoter mutation | Mycobacterium smegmatis | nih.gov |

| Alanine Racemase | alr | Point mutations in the active site | Mycobacterium tuberculosis | asm.orgnih.govelifesciences.org |

| D-alanine-D-alanine ligase | ddl | Mutations leading to enzyme inactivation | Enterococcus faecium | nih.govnih.gov |

Activation of Alternative Metabolic Pathways

When the primary pathway for D-alanine synthesis is blocked by this compound, bacteria can survive by activating alternative or "bypass" metabolic pathways to produce this essential amino acid. acs.org This strategy circumvents the need for a functional alanine racemase.

One such crucial alternative pathway involves the enzyme D-amino acid aminotransferase (DAAT) , also known as D-alanine aminotransferase. uniprot.orgmdpi.com This enzyme can synthesize D-alanine by transferring an amino group from a donor D-amino acid, such as D-glutamate, to pyruvate (B1213749). mdpi.com Studies in various bacteria, including Bacillus licheniformis and marine Gammaproteobacteria, have shown that D-amino acid aminotransferase is key to D-alanine metabolism. researchgate.netnih.gov In strains where the primary alanine racemase genes are deleted, the activation or overexpression of the gene encoding DAAT (often denoted as dat or dat1) can relieve the dependency on exogenous D-alanine for growth. researchgate.netumich.edu This indicates that under selective pressure from an alanine racemase inhibitor, upregulation of DAAT activity could be a potent resistance mechanism.

Another remarkable bypass mechanism involves the recruitment of enzymes with promiscuous or secondary activities. In Escherichia coli strains deficient in both primary alanine racemases (alr and dadX), a surprising path to D-alanine independence has been observed through the upregulation of cystathionine beta-lyase (MetC) . micropspbgmu.runih.gov MetC, an enzyme primarily involved in methionine biosynthesis, exhibits a significant secondary alanine racemase activity. nih.govuniprot.org Mutations in the methionine repressor gene (metJ) can lead to the general upregulation of methionine synthesis genes, including metC, thereby providing sufficient D-alanine for cell wall construction. micropspbgmu.ru

Additionally, the activity of D-amino acid dehydrogenase (DAD) presents another potential route for bypassing alanine racemase inhibition. DAD catalyzes the oxidation of various D-amino acids to their corresponding α-keto acids. nih.gov While its primary role is often catabolic, under certain conditions, the reverse reaction could potentially generate D-amino acids. The upregulation of the dadA gene, which encodes D-amino acid dehydrogenase, has been observed in bacteria utilizing D-amino acids as a nutrient source, suggesting its metabolic plasticity. mdpi.com

These alternative pathways highlight the metabolic flexibility of bacteria in overcoming targeted antimicrobial attacks.

| Pathway Enzyme | Gene | Function | Significance in Resistance | Citation |

| D-amino acid aminotransferase | dat / dat1 | Synthesizes D-alanine from pyruvate and a D-amino acid donor (e.g., D-glutamate). | Bypasses the need for alanine racemase by providing an alternative source of D-alanine. | mdpi.comresearchgate.netnih.govumich.edu |

| Cystathionine beta-lyase | metC | Primary role in methionine biosynthesis, but possesses secondary alanine racemase activity. | Upregulation can compensate for the loss of primary alanine racemase function. | micropspbgmu.runih.govuniprot.org |

| D-amino acid dehydrogenase | dadA | Catalyzes the oxidation of D-amino acids. | Potential for reverse reaction to synthesize D-amino acids, offering another bypass route. | mdpi.com |

Role of Efflux Pumps and Alterations in Cell Permeability

Beyond modifying the drug's target or bypassing its metabolic block, bacteria can also develop resistance by preventing the antimicrobial agent from reaching its intracellular site of action. This is achieved through two primary mechanisms: reducing the influx of the drug by altering cell permeability and actively expelling the drug using efflux pumps. acs.orgmdpi.com

Efflux pumps are transport proteins embedded in the bacterial membrane that actively extrude a wide array of toxic compounds, including antibiotics. nih.gov In Gram-negative bacteria, tripartite efflux systems, such as the AcrAB-TolC pump, are particularly important for multidrug resistance. elifesciences.orgmdpi.combmbreports.org These pumps span the entire cell envelope and can expel substrates from the cytoplasm or the periplasm directly to the outside of the cell. micropspbgmu.ruresearchgate.net While there is no direct published research specifically identifying this compound as a substrate for a particular efflux pump, the broad substrate specificity of pumps like AcrAB-TolC makes it a plausible candidate for extrusion. mdpi.com Overexpression of such efflux pumps, often due to mutations in their regulatory genes, is a common mechanism that confers low- to moderate-level resistance to a wide range of antibiotics. mdpi.combiotechrep.ir

Alterations in cell permeability serve as another line of defense, particularly in Gram-negative bacteria, which possess a protective outer membrane. researchgate.net This membrane restricts the entry of many hydrophilic molecules. researchgate.net Bacteria can modify the composition and structure of their cell wall and membranes to decrease the uptake of antimicrobial agents. mdpi.com This can include changes to the lipopolysaccharide (LPS) layer or modifications to porin channels, which are proteins that form pores in the outer membrane to allow the passage of small molecules. dntb.gov.ua A reduction in the number or a change in the structure of these porins can limit the influx of antibiotics, including amino acid analogs like this compound. Furthermore, modifications to the cell wall, such as the D-alanylation of lipoteichoic acids in Gram-positive bacteria, can alter the cell surface charge and rigidity, potentially reducing the interaction with and uptake of charged or polar compounds. mcmaster.ca

While specific studies on how cell permeability changes affect resistance to this compound are lacking, it remains a fundamental and effective strategy for bacteria to protect themselves from various antimicrobial threats.

3 Fluoro D Alanine As a Biochemical and Imaging Research Probe

Development of Radiolabeled 3-Fluoro-D-alanine Tracers for Imaging Bacterial Processes

The challenge of accurately detecting and monitoring bacterial infections in vivo has driven the development of bacteria-specific imaging agents. Traditional methods often struggle to differentiate between infection and sterile inflammation. mdpi.com Radiolabeled D-amino acids, which are incorporated into the bacterial cell wall, offer a promising solution by targeting a structure absent in mammalian cells. acs.orgresearchgate.net

Application in Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful imaging technique that can visualize metabolic processes in the body. The development of PET tracers derived from D-amino acids allows for the specific detection of living bacteria. researchgate.netacs.org Researchers have synthesized and evaluated various fluorine-18 (B77423) labeled D-alanine analogues for their potential in imaging bacterial infections. acs.orgnih.gov

One such tracer, D-[¹⁸F]3,3,3-trifluoro-d-alanine (D-[¹⁸F]-CF₃-ala), was designed based on its structural similarity to D-alanine and the stability of the trifluoromethyl group. escholarship.orgacs.org Studies have shown that this tracer is taken up by a range of Gram-positive and Gram-negative pathogens. escholarship.org In a mouse model of acute bacterial myositis, D-[³-¹¹C]alanine demonstrated the ability to accumulate in living microorganisms but not in areas of sterile inflammation. researchgate.net Furthermore, D-[¹⁸F]-CF₃-ala could effectively distinguish between live and heat-killed E. coli in a murine model, showcasing its specificity for viable bacteria. researchgate.net

The uptake of these radiolabeled D-alanine analogues has been observed in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net The ability of these tracers to differentiate bacterial infection from sterile inflammation represents a significant advantage over conventional PET agents like ¹⁸F-fluorodeoxyglucose ([¹⁸F]FDG). acs.org

| Radiotracer | Key Findings in PET Research |

| D-[¹⁸F]3,3,3-trifluoro-d-alanine (D-[¹⁸F]-CF₃-ala) | Accumulates in various Gram-positive and Gram-negative pathogens. escholarship.org Distinguishes live from heat-killed E. coli in vivo. researchgate.net |

| D-[3-¹¹C]alanine | Differentiates bacterial infection from sterile inflammation in rodent models. acs.orgresearchgate.net |

Metabolic Stability and Enzymatic Interactions in Probe Design

A crucial factor in the design of effective PET tracers is their metabolic stability in the host. A major challenge for D-amino acid-based tracers is their potential metabolism by mammalian enzymes, particularly D-amino acid oxidase (DAAO), which can lead to background signals and reduce the specificity of the imaging agent. acs.orgnih.gov

To address this, researchers have focused on creating fluorinated D-alanine analogues that are poor substrates for DAAO. For instance, the nonradioactive analogue D-[¹⁹F]-CF₃-ala was found to be stable in human and mouse serum with no degradation observed over six hours. escholarship.orgacs.orgnih.gov In vitro assays confirmed that D-[¹⁹F]-CF₃-ala is a poor substrate for DAAO, in contrast to native D-alanine. acs.orgnih.gov This resistance to mammalian enzymatic degradation is attributed to the highly electron-withdrawing nature of the fluorine atoms, which is expected to alter enzyme binding and turnover. escholarship.orgacs.orgnih.gov

The incorporation of these analogues into the bacterial peptidoglycan is mediated by bacterial transpeptidases (DD-transpeptidases and LD-transpeptidases). acs.orgnih.govwikipedia.org Studies using HPLC/mass spectrometry have shown that D-[¹⁹F]-CF₃-ala is robustly incorporated into the peptidoglycan of E. coli. acs.orgnih.gov The design of these probes leverages the promiscuous nature of the enzymes involved in peptidoglycan synthesis, which have a high specificity for the D-chiral center of the amino acid but a lower specificity for the side-chain structure. wikipedia.org

Efforts to further enhance metabolic stability have included the synthesis of deuterated analogues, such as D-3-[¹⁸F]fluoroalanine-d₃. acs.orgnih.gov While deuteration has been shown to increase metabolic stability in other contexts, studies on D-3-[¹⁸F]fluoroalanine-d₃ did not observe a significant reduction in in vivo defluorination compared to its non-deuterated counterpart. acs.orgnih.gov

Investigation of Background Signals and Specificity in in vivo Models

A key advantage of D-amino acid-based PET tracers is their potential for low background signals in mammalian tissues, leading to higher specificity for bacterial infections. The metabolism of D-alanine by DAAO in mammals can lead to the production of pyruvate (B1213749), which then enters various metabolic pathways, creating background noise. acs.orgnih.gov By designing tracers that are poor substrates for DAAO, this background can be significantly reduced.

In vivo studies have demonstrated the superior specificity of D-alanine-based tracers compared to conventional imaging agents. For example, D-[³-¹¹C]alanine showed more bacteria-specific uptake than [¹⁸F]FDG and gallium citrate. researchgate.net Imaging with D-[¹⁸F]-CF₃-ala resulted in markedly reduced background signals compared to D-[³-¹¹C]alanine, particularly in the liver. nih.gov This lower background is critical for accurately imaging infections in various organs. nih.gov

In a murine model of E. coli myositis, the accumulation of D-[¹⁸F]-CF₃-ala in tissues with live bacteria was 2.4-fold higher than in tissues with heat-killed bacteria, confirming the tracer's specificity for active infection. escholarship.org The tracer also showed low uptake in normal organs, with excretion primarily through the kidneys and bladder. escholarship.org Interestingly, D-[¹⁸F]-CF₃-ala exhibited higher uptake in Gram-negative bacteria like E. coli compared to some Gram-positive organisms, which could potentially be advantageous for identifying the type of pathogen in vivo. escholarship.orgresearchgate.net

Fluorescent D-Amino Acid (FDAA) Derivatives for Peptidoglycan Labeling

Fluorescent D-amino acids (FDAAs) are powerful tools for visualizing bacterial cell wall synthesis in situ. wikipedia.orgrsc.org These probes consist of a D-amino acid covalently linked to a fluorophore. wikipedia.org They are incorporated into the peptidoglycan by the same enzymes that cross-link the cell wall, providing a direct and specific way to label sites of new peptidoglycan synthesis. wikipedia.orgacs.org

Utilization in Visualization of Bacterial Growth and Cell Wall Dynamics

FDAAs have revolutionized the study of bacterial growth and cell wall dynamics by enabling real-time visualization of these processes in live bacteria. nih.gov Because they are metabolically incorporated, they provide a dynamic view of where and when the cell wall is being built, without significantly affecting cell growth at appropriate concentrations. wikipedia.org This has allowed researchers to study peptidoglycan synthesis in a wide variety of both Gram-positive and Gram-negative bacterial species. rsc.orgmedkoo.com

The development of a diverse palette of FDAAs with different fluorescent colors has enabled sophisticated pulse-chase experiments. rsc.orgnih.gov By sequentially labeling bacteria with different colored FDAAs, researchers can track the spatial and temporal progression of cell wall synthesis. nih.gov This has been used to reveal growth patterns in various bacteria, such as the polar growth in mycobacteria and the dispersed synthesis along the sidewalls of other species.

The choice of fluorophore is critical and affects the properties of the FDAA, such as its size, brightness, photostability, and permeability through the bacterial outer membrane. wikipedia.orgnih.gov For example, smaller fluorophores like coumarin (B35378) (as in HADA) can more easily penetrate the outer membrane of Gram-negative bacteria, while brighter and more photostable fluorophores like TAMRA (as in RADA/TADA) are well-suited for super-resolution microscopy techniques. wikipedia.org

| FDAA | Fluorophore | Emission Color | Key Application Characteristics |

| HADA | Hydroxycoumarin | Blue | Good for Gram-negative bacteria due to small size; good brightness and photostability. nih.gov |

| NADA | NBD | Green | Inexpensive to synthesize but has low photostability. nih.gov |

| RADA/TADA | TAMRA | Orange-Red | High brightness and photostability, suitable for super-resolution microscopy. wikipedia.org |

| sBADA | BODIPY-FL | Green | Brightly fluorescent and accessible to Gram-negative bacteria. nih.govmedkoo.com |

Application in Mechanistic Studies of Peptidoglycan Synthetic Enzymes

FDAAs serve as direct reporters of the activity of peptidoglycan synthases, primarily penicillin-binding proteins (PBPs), which are a type of transpeptidase. wikipedia.orgacs.org The incorporation of FDAAs into the cell wall is a direct result of the catalytic action of these enzymes. wikipedia.org This property makes FDAAs invaluable for studying the function and regulation of these essential enzymes.

By observing the patterns of fluorescence, researchers can infer the localization and activity of peptidoglycan synthetic machinery. This has been instrumental in understanding how bacteria coordinate cell wall growth with other processes like cell division and morphology determination. baylor.edu For example, studies using FDAAs have helped to elucidate the roles of different enzymes in processes like polar growth and septal ring formation during cell division.

Furthermore, the ability to label peptidoglycan with FDAAs has been crucial in characterizing the peptidoglycan structure and synthesis in atypical bacteria, such as Chlamydia, which were long thought to lack a traditional peptidoglycan sacculus. baylor.edu The use of FDAAs has provided direct evidence for peptidoglycan synthesis in these organisms, reshaping our understanding of their cell biology. baylor.edu

Nuclear Magnetic Resonance (NMR) Probes for Biochemical Screening and Interaction Studies

The use of fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has become a powerful tool in biochemical and pharmaceutical research for studying molecular interactions, protein structure, and dynamics. researchgate.net The ¹⁹F nucleus is particularly well-suited for these applications due to its intrinsic properties: it is a spin-1/2 nucleus with 100% natural abundance and possesses a high gyromagnetic ratio, second only to protons, which results in high detection sensitivity. acs.orgcdnsciencepub.com Crucially, fluorine is virtually absent in biological systems, providing a "clean" spectroscopic window free from background signals. acs.orgnih.gov This bioorthogonality allows for the introduction of ¹⁹F-labeled probes, such as fluorinated amino acids, to selectively report on specific sites within a complex biological environment. acs.org

This compound, a fluorinated analog of the natural amino acid D-alanine, serves as a specialized probe for such studies. Its structural similarity to D-alanine allows it to interact with specific biological targets, notably enzymes involved in bacterial cell wall synthesis. wikipedia.org The fluorine atom in this compound acts as a sensitive reporter, with its NMR chemical shift being highly responsive to changes in its local electronic environment. biophysics.org Consequently, events such as ligand binding, protein conformational changes, or enzymatic reactions can be monitored by observing changes in the ¹⁹F NMR spectrum. cdnsciencepub.com

The incorporation of fluorinated amino acids into proteins is a key step for their use as NMR probes. While the toxicity of 3-fluoro-alanine can prevent its incorporation in vivo, protocols have been established to successfully incorporate it into proteins using cell-free expression systems. researchgate.net This enables the production of proteins where a specific alanine (B10760859) residue is replaced by 3-fluoro-alanine, providing a site-specific probe for detailed interaction studies. researchgate.net

A primary application of this compound in biochemical research is the study of its interaction with alanine racemase, an essential bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine. wikipedia.org D-alanine is a crucial component of the peptidoglycan layer of bacterial cell walls. nih.gov this compound is a known inhibitor of this enzyme. wikipedia.orgsigmaaldrich.com ¹⁹F NMR can be employed to study the kinetics and mechanism of this inhibition, providing insights into the enzyme's active site and the nature of the enzyme-inhibitor complex.

The general principle of using protein-observed ¹⁹F NMR (PrOF NMR) for interaction studies involves monitoring the chemical shifts of the fluorine-labeled amino acid within a protein upon titration with a potential ligand or binding partner. nih.govacs.org When a ligand binds near the fluorinated probe, it alters the local environment, leading to a perturbation in the ¹⁹F chemical shift. cdnsciencepub.com The magnitude of this chemical shift perturbation can be used to quantify the binding affinity (dissociation constant, Kd).

The table below illustrates the type of data obtained from PrOF NMR titration experiments, using 3-fluorotyrosine-labeled bromodomain Brd4(1) as a well-documented example that demonstrates the principles applicable to probes like this compound. acs.org

Table 1: Illustrative ¹⁹F NMR Data for Ligand Binding to a Fluorinated Protein This table uses 3-fluorotyrosine (3FY)-labeled Brd4(1) and the ligand Dinaciclib as an example to demonstrate the application of ¹⁹F NMR in quantifying protein-ligand interactions. The same principles apply to studies using this compound.

| Protein System | Ligand | Observed ¹⁹F Probe | Interaction Details | Dissociation Constant (Kd) |

|---|---|---|---|---|

| 3FY-Brd4(1) | Dinaciclib | W81 (as a proxy) | Significant broadening of the resonance upon titration. | 70 µM ± 20 µM acs.org |

Biochemical screening is another key application. Libraries of small molecules or fragments can be rapidly screened for binding to a ¹⁹F-labeled target protein. nih.gov The simplicity of the ¹⁹F NMR spectrum, often showing a single resonance for each labeled site, allows for high-throughput analysis. biophysics.org A change in the chemical shift or line shape of a resonance upon addition of a compound from the library indicates a binding event, making it a powerful method for hit identification in drug discovery. cdnsciencepub.com The inhibitory effects of compounds like this compound on enzymes such as alanine racemase can be readily detected and quantified using such assays. nih.gov

Table 2: Properties of this compound as an NMR Probe

| Property | Description | Relevance to Biochemical Research |

|---|---|---|

| Structure | Fluorinated analog of D-alanine. | Allows it to act as a substrate or inhibitor for enzymes that process D-alanine, such as alanine racemase. wikipedia.org |

| NMR Nucleus | ¹⁹F | 100% natural abundance, high sensitivity, and absence of background signal in biological systems provide for clear and sensitive detection. acs.orgcdnsciencepub.com |

| Key Interaction | Inhibition of Alanine Racemase. | Provides a specific system for studying enzyme-inhibitor interactions and for screening for new antibacterial agents. nih.govsigmaaldrich.com |

| Incorporation | Can be incorporated into proteins via cell-free synthesis. researchgate.net | Enables site-specific labeling of proteins to study structure, dynamics, and interactions at the residue level. researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-alanine |

| D-alanine |

| 3-fluorotyrosine |

| Dinaciclib |

| 3-fluorophenylalanine |

Future Research Trajectories for 3 Fluoro D Alanine Investigations

Rational Design and Synthesis of Next-Generation 3-Fluoro-D-alanine Derivatives

The pursuit of more potent and selective antibacterial agents necessitates the rational design and synthesis of new this compound derivatives. Future research will likely focus on modifying the core structure to enhance its inhibitory activity, improve its pharmacokinetic properties, and circumvent bacterial resistance mechanisms.

One promising approach involves the application of established design principles from other inhibitor development programs. This includes introducing specific functional groups to exploit interactions within the enzyme's active site. mdpi.comacs.org For instance, the design could incorporate linkers of specific lengths or hydrophobic moieties to occupy allosteric pockets near the active site, potentially increasing binding affinity and stabilizing the enzyme-inhibitor complex. mdpi.comwikipedia.org

Synthetic strategies are also evolving to provide more efficient and stereoselective access to these novel derivatives. While classical methods like photofluorination of D-alanine have proven effective, modern approaches offer greater control and diversity. researchgate.netacs.org Key synthetic methodologies for future exploration include:

Asymmetric Synthesis from Chiral Precursors: Starting from readily available chiral molecules like L- or D-serine, fluorodehydroxylation can yield enantiomerically pure 3-fluoroalanine derivatives. mdpi.com This method allows for precise control over the stereochemistry, which is critical for biological activity.

Enzymatic and Biotransformation Routes: The use of enzymes, such as ω-transaminases, for the reductive amination of 3-fluoropyruvate offers a green and highly selective pathway to either the (R) or (S) enantiomer of 3-fluoroalanine. mdpi.comresearchgate.net

Advanced Chemical Fluorination: The development of novel fluorinating reagents and catalytic methods continues to expand the toolkit for creating fluorinated amino acids. mdpi.com Diastereoselective fluorination of precursors like N-Boc arylsulfonyloxazolidines presents a viable route to complex analogs. mdpi.com

Future work will likely integrate computational modeling with these synthetic strategies to predict the binding affinity and potential efficacy of new derivatives before their synthesis, accelerating the discovery process.

Advanced Elucidation of Enzyme-Inhibitor Interaction Dynamics

A fundamental understanding of how this compound interacts with its primary target, alanine (B10760859) racemase, is crucial for designing improved inhibitors. While it is known to be a mechanism-based or "suicide" inhibitor, future research aims to provide a more detailed, dynamic picture of this interaction. csic.es

Alanine racemase catalyzes the interconversion of L- and D-alanine using a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and key active site residues, namely Tyrosine 265 and Lysine (B10760008) 39. wikipedia.org this compound is processed by the enzyme, leading to the elimination of a fluorine atom. wikipedia.org This creates a highly reactive intermediate that covalently binds to a residue in the active site, causing irreversible inactivation. csic.eswikipedia.org

Future research will employ advanced techniques to clarify the precise mechanism and kinetics of this process. Key areas of investigation include:

High-Resolution Crystallography: Obtaining crystal structures of alanine racemase from various pathogenic bacteria in complex with this compound at different stages of the reaction will provide atomic-level snapshots of the inactivation process. mdpi.com This can reveal the specific conformational changes in the enzyme and the exact nature of the covalent adduct formed.

Spectroscopic Analysis: Techniques like UV-VIS and electron paramagnetic resonance spectroscopy can be used to analyze the electronic changes in the PLP cofactor and the inhibitor as the reaction proceeds. mdpi.com

Advanced NMR Spectroscopy: The use of high-resolution NMR techniques, such as "Pure shift FESTA," is particularly well-suited for studying fluorine-containing molecules. researchgate.net This can elucidate the structure and dynamics of the enzyme-inhibitor complex in solution, providing complementary data to solid-state crystal structures.

Computational Simulations: Molecular dynamics simulations can model the entire inhibitory pathway, from initial binding to covalent modification. These simulations can help visualize the transition states and calculate the energy barriers involved, offering a deeper mechanistic insight that is often difficult to capture experimentally.

These advanced studies will not only illuminate the specifics of this compound's interaction with its target but also provide a blueprint for designing other mechanism-based inhibitors for a variety of enzymes.

Investigation of Strategies to Overcome Bacterial Resistance Mechanisms

The emergence of bacterial resistance is a major threat to the efficacy of all antibiotics. Although this compound is not in wide clinical use, understanding and preempting potential resistance mechanisms is a critical area for future research. Bacteria can develop resistance through several general mechanisms, including modification of the drug target, active efflux of the drug from the cell, or enzymatic degradation of the drug. nih.govfrontiersin.orgresearchgate.net

For inhibitors of cell wall synthesis like this compound, key resistance strategies bacteria might employ include:

Target Modification: Mutations in the gene encoding alanine racemase could alter the active site, reducing the binding affinity or preventing the catalytic activation of the inhibitor. researchgate.net

Target Bypass/Overproduction: Some bacteria might acquire alternative pathways for D-alanine synthesis or overproduce the alanine racemase enzyme to counteract the effects of the inhibitor. frontiersin.orgtandfonline.com

Efflux Pumps: Bacteria can upregulate the expression of membrane proteins that actively pump the inhibitor out of the cell before it can reach its target. nih.gov

Future research should focus on proactive strategies to combat these potential resistance mechanisms. This includes designing next-generation derivatives that are less susceptible to these modifications. For example, creating analogs that bind irreversibly with high efficiency could overcome resistance caused by target overproduction. csic.es Another key strategy is the development of combination therapies, where this compound is co-administered with an inhibitor of a different enzyme in the same pathway (such as D-alanine:D-alanine ligase) or with an efflux pump inhibitor. plos.org

Development of Novel High-Resolution Probing and Imaging Techniques

Innovations in probing and imaging technologies are set to revolutionize the study of enzyme inhibitors like this compound, from the molecular level to whole-organism imaging.

At the molecular level, techniques like X-ray crystallography and ligand-based NMR are fundamental for defining structure-activity relationships. mdpi.com The future will see wider application of ultra-high-resolution NMR tools specifically designed for analyzing complex fluorine-containing spin systems, which are ideal for studying this compound's interactions in a solution state. researchgate.net

A particularly exciting frontier is the development of radiolabeled derivatives for in vivo imaging using Positron Emission Tomography (PET). Researchers have successfully synthesized fluorine-18 (B77423) labeled analogs, such as [¹⁸F]3,3,3-trifluoro-d-alanine (d-[¹⁸F]-CF₃-ala). acs.orgnih.gov These PET tracers offer several advantages for future research:

Non-invasive Monitoring: PET imaging allows for the non-invasive visualization and quantification of bacterial infections in living subjects.

Specificity: Because d-amino acids are specific to bacteria, tracers like d-[¹⁸F]-CF₃-ala can distinguish between active bacterial infections and sterile inflammation, a significant advantage over less specific clinical imaging agents like [¹⁸F]FDG. acs.orgacs.org

Therapeutic Monitoring: These imaging agents could be used to monitor the effectiveness of antibiotic therapy in real-time. A decrease in tracer uptake would indicate that the bacteria are being successfully eliminated. acs.org

Q & A

Basic: What are the optimal enzymatic methods for synthesizing enantiomerically pure 3-Fluoro-D-alanine?

Answer:

Enantioselective synthesis of this compound can be achieved using β-hydroxynitrile lyases (HNLs) or transaminases. For example, enzymatic transamination of fluorinated precursors, such as 3-fluoropyruvate, with D-amino acid transaminases allows high-yield production of the D-enantiomer. The stereochemical purity (>99% ee) is critical for biological studies, and optimization requires pH control (7.5–8.5), temperature (30–37°C), and cofactor supplementation (e.g., pyridoxal phosphate) .

Basic: How can researchers confirm the structural integrity and purity of synthesized this compound?

Answer:

Characterization involves tandem analytical techniques:

- Nuclear Magnetic Resonance (NMR): -NMR confirms fluorine incorporation (δ ~ -200 ppm for CF groups in related compounds) .

- Chiral HPLC: Separates enantiomers using columns like Chirobiotic T, with mobile phases containing Cu(II) ions for chiral resolution .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., m/z 122.03 for [M+H]) and detects impurities .

Advanced: What experimental strategies resolve contradictions in reported bioactivity of this compound across bacterial strains?

Answer:

Discrepancies in antimicrobial activity often stem from differences in bacterial D-alanine racemase (Alr) enzyme affinity. To address this:

- Conduct enzyme kinetics assays (e.g., IC determination) using purified Alr from target strains.

- Perform competitive inhibition studies with D-alanine to assess fluorinated analog binding efficiency.

- Use structural modeling (e.g., molecular docking) to correlate fluorine substitution with active-site interactions. Cross-validate findings with in vivo growth inhibition assays under controlled nutrient conditions .

Advanced: How does this compound influence peptidoglycan biosynthesis in Gram-positive vs. Gram-negative bacteria?

Answer:

this compound acts as a D-alanine mimetic, disrupting peptidoglycan crosslinking. Experimental design should include:

- UPLC-MS analysis of cell wall muropeptides to detect truncated strands (e.g., missing pentaglycine bridges in Staphylococcus aureus).

- Fluorescence microscopy with vancomycin-BODIPY to visualize incomplete cell wall synthesis.

- Comparative studies using minimal inhibitory concentration (MIC) assays across species. Gram-negative bacteria may show resistance due to outer membrane permeability barriers, requiring porin-deficient mutants for mechanistic validation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While specific safety data for this compound is limited, general guidelines for fluorinated amino acids include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for powder handling to avoid inhalation.

- Waste disposal: Collect fluorinated waste separately for incineration to prevent environmental release. Refer to analogous compounds (e.g., L-Alanine-d) for hazard classification (NFPA health hazard rating = 0) .

Advanced: What metabolic pathways are disrupted by this compound in eukaryotic systems, and how can this be experimentally validated?

Answer:

In eukaryotes, this compound may interfere with alanine aminotransferase (ALT) activity. Methodologies include:

- Isotopic tracing: Use -labeled glucose to track perturbations in gluconeogenesis.

- Metabolomic profiling: LC-MS-based quantification of TCA cycle intermediates (e.g., α-ketoglutarate depletion).

- Knockout models: CRISPR-Cas9 ALT-knockout cell lines to isolate fluorinated analog effects .

Basic: What are the key considerations for designing in vivo studies using this compound in animal models?

Answer:

- Dosage optimization: Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS) to determine effective doses.

- Toxicity screening: Monitor renal and hepatic function markers (ALT, creatinine).

- Bioavailability: Administer via intraperitoneal injection to bypass gut microbiota metabolism, which may degrade the compound .

Advanced: How can researchers address low yields in enzymatic fluorination reactions for this compound production?

Answer:

Yield improvement strategies:

- Enzyme engineering: Directed evolution of transaminases for enhanced fluorinated substrate acceptance.

- Cofactor recycling: NADH/NAD regeneration systems (e.g., glucose dehydrogenase).

- Process optimization: Fed-batch bioreactors with controlled substrate feeding to mitigate substrate inhibition .

Basic: What analytical techniques differentiate this compound from its non-fluorinated analogs in complex biological matrices?

Answer:

- Ion mobility spectrometry (IMS): Separates fluorinated analogs based on collision cross-section differences.

- Fluorine-specific detection: LC coupled with -NMR or inductively coupled plasma MS (ICP-MS) for trace quantification .

Advanced: How does the stereochemistry of this compound impact its interaction with aminoacyl-tRNA synthetases?

Answer:

D-enantiomers are typically excluded from ribosomal translation but may inhibit tRNA charging. Experimental approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.